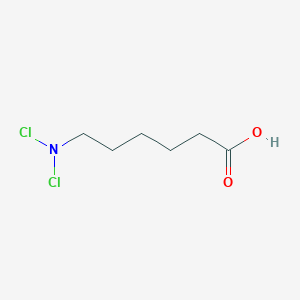

6-(Dichloroamino)hexanoic acid

CAS No.: 59384-08-6

Cat. No.: VC19579216

Molecular Formula: C6H11Cl2NO2

Molecular Weight: 200.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59384-08-6 |

|---|---|

| Molecular Formula | C6H11Cl2NO2 |

| Molecular Weight | 200.06 g/mol |

| IUPAC Name | 6-(dichloroamino)hexanoic acid |

| Standard InChI | InChI=1S/C6H11Cl2NO2/c7-9(8)5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) |

| Standard InChI Key | NCBJPMUVPYNQGI-UHFFFAOYSA-N |

| Canonical SMILES | C(CCC(=O)O)CCN(Cl)Cl |

Introduction

Structural Characteristics of ω-Aminohexanoic Acid Derivatives

Core Molecular Architecture

The 6-aminohexanoic acid scaffold consists of a six-carbon aliphatic chain with terminal amino and carboxylic acid functional groups. X-ray crystallography and NMR studies confirm a zwitterionic structure in aqueous solutions, with proton transfer from the carboxyl group to the amine . Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₃NO₂ | |

| Molecular weight | 147.172 g/mol | |

| Partition coefficient | LogP = 0.261 | |

| Polar surface area | 83.55 Ų | |

| ¹³C NMR shifts (D₂O) | C1:28.121 ppm | |

| C6:186.39 ppm |

The compound exhibits rotational flexibility around C2-C5 bonds, though conformational analysis via 2D TOCSY NMR reveals restricted motion near the charged termini .

Stereochemical Considerations

While 6-aminohexanoic acid itself lacks chiral centers, its hydroxylated derivative (2S)-6-amino-2-hydroxyhexanoic acid demonstrates configuration-dependent biological activity . The (2S) enantiomer shows distinct hydrogen-bonding patterns in crystalline states compared to racemic mixtures .

Industrial Synthesis and Purification

Base-Catalyzed Hydrolysis of Caprolactam

Patent WO2020031201A1 details an optimized large-scale synthesis starting from caprolactam (ε-caprolactam) :

-

Reaction Mechanism

-

Alkaline hydrolysis using KOH (280 g in 450 mL H₂O per 500 g caprolactam)

-

Temperature: 90-95°C for 10 hours

-

Yield: >95% conversion

-

-

Purification Protocol

Critical Process Parameters

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| KOH concentration | 35-40% (w/v) | ±2% yield |

| Reaction temperature | 90±5°C | Δ10°C ≈ 15% loss |

| Crystallization solvent | 2:1 isopropanol:H₂O | Purity >99.9% |

This method eliminates chloride impurities (<50 ppm) through neutralization with acetic acid rather than mineral acids .

Spectroscopic Characterization

500 MHz NMR Profiling

The Madison Metabolomics Consortium dataset (BMRB entry bmse000394) provides complete assignment of ¹H and ¹³C signals :

¹H NMR (D₂O, DSS reference):

-

H16/H17: δ 2.19 (t, J=7.5 Hz, 2H) - CH₂COOH

-

H18/H19: δ 2.989 (t, J=6.8 Hz, 2H) - NH₂CH₂

¹³C NMR:

-

C6 (COOH): 186.39 ppm

-

C1 (NH₂ terminal): 28.121 ppm

Mass Spectral Features

High-resolution ESI-MS shows characteristic fragments:

-

m/z 147.090 [M+H]⁺ (100%)

-

m/z 129.079 [M+H-NH₃]⁺ (65%)

-

m/z 103.054 [C₅H₉O₂]⁺ (42%)

Thermodynamic and Solubility Properties

Phase Behavior

| Property | Value | Method |

|---|---|---|

| Melting point | 204-206°C (dec.) | DSC |

| Aqueous solubility | 1.2 g/mL (25°C) | Gravimetric |

| pKa (COOH) | 4.43 | Potentiometric |

| pKa (NH₃⁺) | 10.21 |

Solid-State Stability

Accelerated stability testing (40°C/75% RH) shows <0.1% degradation over 6 months when stored in nitrogen-flushed containers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume